molecular formula C22H14O4 B13674824 Bis(2-naphthoyl) peroxide CAS No. 38512-20-8

Bis(2-naphthoyl) peroxide

Cat. No.: B13674824
CAS No.: 38512-20-8
M. Wt: 342.3 g/mol
InChI Key: CZZLBDWXSJTBCP-UHFFFAOYSA-N
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Description

Bis(2-naphthoyl) peroxide is an organic peroxide compound characterized by the presence of two naphthoyl groups attached to a peroxide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-naphthoyl) peroxide typically involves the reaction of 2-naphthoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction scheme is as follows:

2C10H7COCl+H2O2(C10H7CO)2O2+2HCl2 \text{C}_{10}\text{H}_{7}\text{COCl} + \text{H}_{2}\text{O}_{2} \rightarrow (\text{C}_{10}\text{H}_{7}\text{CO})_{2}\text{O}_{2} + 2 \text{HCl} 2C10​H7​COCl+H2​O2​→(C10​H7​CO)2​O2​+2HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful handling of reactants and control of reaction conditions to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2-naphthoyl) peroxide undergoes various chemical reactions, including:

    Oxidation: The peroxide linkage can participate in oxidation reactions, often leading to the formation of naphthoquinones.

    Reduction: Reduction of this compound can yield 2-naphthol and other related compounds.

    Substitution: The naphthoyl groups can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents can be employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Naphthoquinones and related quinonoid compounds.

    Reduction: 2-Naphthol and other reduced naphthalene derivatives.

    Substitution: Halogenated or nitrated naphthoyl derivatives.

Scientific Research Applications

Bis(2-naphthoyl) peroxide has several applications in scientific research:

    Chemistry: Used as an initiator in radical polymerization reactions and as an oxidizing agent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antitumor properties.

    Medicine: Explored for its role in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of bis(2-naphthoyl) peroxide involves the generation of free radicals upon decomposition. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Bis(1-naphthoyl) peroxide: Similar structure but with 1-naphthoyl groups.

    Benzoyl peroxide: Commonly used peroxide with benzoyl groups.

    Acetyl peroxide: Peroxide with acetyl groups.

Uniqueness

Bis(2-naphthoyl) peroxide is unique due to the presence of 2-naphthoyl groups, which impart distinct reactivity and stability compared to other peroxides. Its ability to participate in specific oxidation and substitution reactions makes it valuable in various chemical processes.

Properties

CAS No.

38512-20-8

Molecular Formula

C22H14O4

Molecular Weight

342.3 g/mol

IUPAC Name

naphthalene-2-carbonyl naphthalene-2-carboperoxoate

InChI

InChI=1S/C22H14O4/c23-21(19-11-9-15-5-1-3-7-17(15)13-19)25-26-22(24)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H

InChI Key

CZZLBDWXSJTBCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)OOC(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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